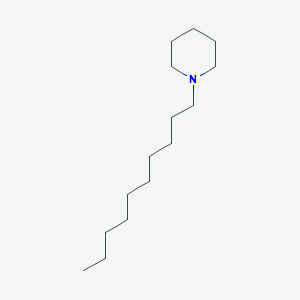
N-decylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-decylpiperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines. This compound features a piperidine ring substituted with a decyl group at the nitrogen atom. Piperidines are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-decylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with decyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Piperidine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrogenation: Another method involves the hydrogenation of N-decylpyridine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-decylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-decylpiperidone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary amines or primary amines depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, in the presence of a base
Major Products Formed
Oxidation: N-decylpiperidone
Reduction: Secondary amines, primary amines
Substitution: Various substituted piperidines
Aplicaciones Científicas De Investigación
N-decylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for their potential use in developing new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Mecanismo De Acción
The mechanism of action of N-decylpiperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes like signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound of N-decylpiperidine, widely used in organic synthesis and pharmaceuticals.
N-methylpiperidine: A methyl-substituted piperidine with similar chemical properties but different biological activities.
N-ethylpiperidine: An ethyl-substituted piperidine, used in various chemical reactions and as a solvent.
Uniqueness
This compound is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties. This hydrophobic chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications that other piperidine derivatives may not fulfill.
Propiedades
Fórmula molecular |
C15H31N |
|---|---|
Peso molecular |
225.41 g/mol |
Nombre IUPAC |
1-decylpiperidine |
InChI |
InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h2-15H2,1H3 |
Clave InChI |
GRAKHOCSWNZIPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1CCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














